4-bromo-2-(2-methoxyethoxy)pyrimidine
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Overview
Description
4-Bromo-2-(2-methoxyethoxy)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom at the 4-position and a 2-(2-methoxyethoxy) group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2-methoxyethoxy)pyrimidine can be achieved through various methods. One common approach involves the bromination of 2-(2-methoxyethoxy)pyrimidine using a brominating agent such as N-bromosuccinimide (NBS) under oxidative conditions . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-methoxyethoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions under oxidative conditions.
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions to facilitate carbon–carbon bond formation.
Boron Reagents: Utilized in coupling reactions to provide the necessary nucleophilic species.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds with extended conjugation.
Scientific Research Applications
4-Bromo-2-(2-methoxyethoxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a building block for the synthesis of pharmacologically active molecules, including anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 4-bromo-2-(2-methoxyethoxy)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The bromine atom and the 2-(2-methoxyethoxy) group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
4-Bromo-2-(2-methoxyethoxy)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4-trifluoromethylpyrimidine: This compound has different substituents and exhibits distinct chemical and biological properties.
5-Bromo-2’-deoxyuridine: A pyrimidine nucleoside analog with antiviral and antineoplastic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
2138037-71-3 |
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Molecular Formula |
C7H9BrN2O2 |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
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